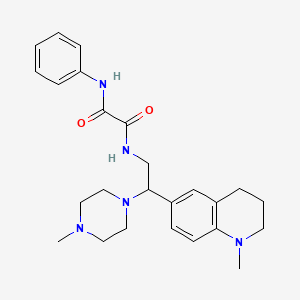

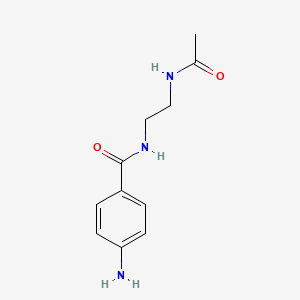

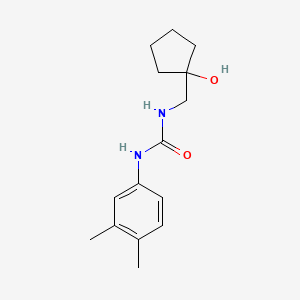

![molecular formula C12H15N3O3S B2472461 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203418-90-9](/img/structure/B2472461.png)

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea” is a derivative of benzo[d]thiazol-2-yl urea . These derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The compounds were found to comply with Lipinski’s rule of 5, which suggests they have suitable drug-like properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for PET Studies

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), was synthesized for cerebral PET studies. Despite the synthesis achievements, its poor brain penetration deemed it unsuitable for studying GSK-3beta in cerebral PET studies, indicating a need for further investigation into its pharmacological mechanisms, particularly its antidepressant-like activity (Vasdev et al., 2005).

Internal Standard for LC–MS Analysis

The synthesis of stable deuterium-labeled AR-A014418 was reported, offering a potential tool for drug absorption, distribution, and pharmacokinetics studies via LC–MS analysis. This advancement underscores the compound's utility in detailed pharmacokinetic studies, essential for understanding its behavior in biological systems (Liang et al., 2020).

Crystal Structure and Molecular Linkages

The crystal structure of a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea revealed a coplanar arrangement of atoms, demonstrating how molecular structure influences interactions and potentially the compound's biological activity. This insight into molecular linkages provides a foundation for understanding the compound's interactions at the atomic level (Lough et al., 2010).

Radiosynthesis for PET Imaging

The radiosynthesis of AR-A014418 with carbon-11 for PET imaging exemplifies the compound's potential in biomedical imaging, despite its limited potency as a GSK-3β inhibitor as revealed in enzyme activity assays. This highlights the ongoing exploration of the compound's utility in imaging and diagnostics (Hicks et al., 2012).

Antitumor and Neurodegenerative Disorder Potential

The compound's activities against cancer cells, nociceptive pain, and neurodegenerative disorders underscore its potential in therapeutic applications. This versatility in biological activities paves the way for its exploration as a multifunctional therapeutic agent (Liang et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as benzothiazole azo dyes, have been used as chemosensors for the detection of mercury (ii) ions in water .

Mode of Action

Related benzothiazole azo dyes react with mercury (ii) ions to form a coordination complex, causing a shift in the uv absorption peak and turning on a highly selective fluorescence emission .

Biochemical Pathways

Related compounds have been shown to interact with thiol-containing amino acids like cysteine, causing dissociation of the complex and a change in color .

Result of Action

Related compounds have been used to detect mercury (ii) ions in water and to determine cysteine in aqueous solution .

Action Environment

Related compounds have been used in-field, loaded onto filter paper strips, and used as a disposable sensor for the detection of cysteine (cys) by the naked eye .

Eigenschaften

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEKFBWTYYYWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NC2=C(C=CC=C2S1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

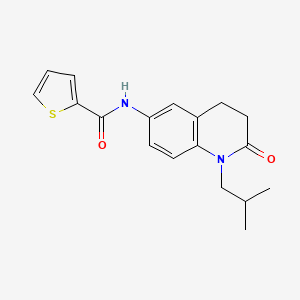

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

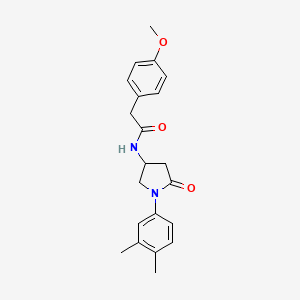

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

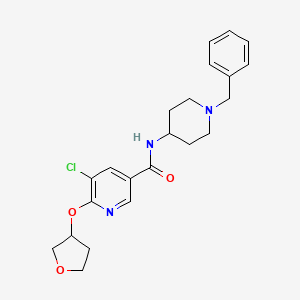

![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)

![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)